molecular formula C10H22O4 B15184928 4-(Dimethoxymethyl)-1,1-dimethoxypentane CAS No. 68860-50-4

4-(Dimethoxymethyl)-1,1-dimethoxypentane

Cat. No.: B15184928
CAS No.: 68860-50-4
M. Wt: 206.28 g/mol
InChI Key: JBEZZHPFGNHYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethoxymethyl)-1,1-dimethoxypentane ( 68860-50-4) is a high-purity organic compound with the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol . This structure features dual acetal functionalities, making it a valuable building block in organic and medicinal chemistry for the protection of carbonyl groups . The acetalization reaction, pivotal for protecting aldehydes and ketones, can be efficiently catalyzed by very low loadings of acid catalysts without the need to remove water, enabling a broad substrate scope and high-yield transformations under mild conditions . This compound is supplied as a high-quality chemical intermediate strictly for research purposes. Its applications are foundational in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where protecting group strategies are essential . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human or animal use. Researchers should handle this material in a laboratory setting adhering to appropriate safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68860-50-4

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

1,1,5,5-tetramethoxy-2-methylpentane

InChI

InChI=1S/C10H22O4/c1-8(10(13-4)14-5)6-7-9(11-2)12-3/h8-10H,6-7H2,1-5H3

InChI Key

JBEZZHPFGNHYEV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(OC)OC)C(OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Dimethoxymethyl 1,1 Dimethoxypentane and Analogous Bis Acetals

Catalytic Strategies in Acetalization for Acyclic Bis-Acetal Formation

The formation of acetals from aldehydes or ketones and alcohols is a reversible reaction that is typically catalyzed by acids. acs.orgyoutube.commasterorganicchemistry.com The primary role of the acid catalyst is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. libretexts.org To drive the equilibrium towards the formation of the acetal (B89532), it is often necessary to remove the water that is formed as a byproduct. youtube.comnih.gov

Heterogeneous Catalysis in Acetal Synthesis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. These catalysts are particularly relevant in the context of green chemistry.

Zeolites and molecular sieves are crystalline aluminosilicates with well-defined porous structures that can function as solid acid catalysts. acs.orgnbinno.comresearchgate.net Their catalytic activity stems from the presence of Brønsted and Lewis acid sites within their framework. nbinno.com The uniform pore openings of these materials also impart shape selectivity, allowing only reactants of a specific size and shape to access the catalytic sites, which can lead to higher product selectivity. nbinno.com

In acetal synthesis, zeolites can act as dual-function catalysts. The acidic sites on the outer surface of the zeolite can catalyze the acetalization reaction, while the inner pores can selectively adsorb the water produced, thereby shifting the reaction equilibrium towards the product side. researchgate.net For instance, zeolite Hβ has been shown to be an efficient catalyst for acetalization and ketalization, achieving high conversions and selectivities under mild conditions. researchgate.net The catalytic performance of zeolites can be further enhanced by modifications such as dealumination or desilication, which can increase their pore volumes. mdpi.com

CatalystSubstratesReaction ConditionsConversion/YieldSelectivity
Zeolite HβAldehydes/Ketones, GlycolMolar ratio 1:1.2, 2g catalyst/mol substrate, 2h>90%>98%
Proton-exchanged molecular sieves (Zeolon 500, AW 500, mordenite)Aldehydes/Ketones, Alcohols0°C or room temperatureHigh yieldNot specified

This table summarizes the catalytic performance of acidic zeolites and molecular sieves in acetal synthesis based on available research.

Natural clays (B1170129), such as kaolin (B608303) and montmorillonite, are abundant, low-cost, and environmentally friendly materials that can act as effective heterogeneous catalysts. researchgate.netias.ac.inmdpi.com Their catalytic activity is attributed to both Brønsted and Lewis acidity. ias.ac.in These clays can be used in their natural form or after ion-exchange to enhance their acidic properties. ias.ac.in

Kaolin has been successfully employed as a catalyst for the chemoselective protection of various aldehydes, producing the corresponding acetals in moderate to excellent yields. researchgate.net The reaction can be carried out in ethanol (B145695) as a solvent, aligning with the principles of green chemistry. researchgate.net The use of clay catalysts avoids the need for corrosive and environmentally harmful mineral acids. ias.ac.in Furthermore, these catalysts can often be recycled and reused, adding to their sustainability. researchgate.net

CatalystSubstrateSolventYield
Natural KaolinVarious AldehydesEthanolModerate to 95%
MontmorilloniteNot specifiedNot specifiedNot specified

This table highlights the use of natural clay-based catalysts in acetalization reactions.

Photo-Organocatalytic Approaches to Acetalization

Photo-organocatalysis has emerged as a mild and green alternative for acetal synthesis. rsc.orgrsc.org This approach utilizes a small organic molecule as a photocatalyst, which, upon irradiation with light, activates the aldehyde for nucleophilic attack by the alcohol. rsc.orgrsc.org A notable example is the use of thioxanthenone as a photocatalyst with inexpensive household lamps as the light source. rsc.orgrsc.org

This method allows for the conversion of a variety of aromatic and aliphatic aldehydes into acyclic and cyclic acetals in high yields. rsc.orgrsc.org The reaction proceeds under neutral conditions, which is advantageous for substrates containing acid-sensitive functional groups. The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. Upon irradiation, this complex activates the aldehyde, making it more susceptible to reaction with the alcohol. rsc.org

PhotocatalystSubstrate ScopeLight SourceYield
ThioxanthenoneAromatic and Aliphatic AldehydesHousehold lampsHigh
Eosin YAromatic, Heteroaromatic, Aliphatic AldehydesVisible lightGood to excellent

This table summarizes the key features of photo-organocatalytic acetalization.

Trace Acid Catalysis for High-Yield Acetal Formation

While traditional acetalization methods often employ stoichiometric amounts of strong acids, recent studies have shown that trace amounts of conventional acids can be highly effective. acs.orgnih.gov The use of very low catalyst loadings (as low as 0.03 mol %) minimizes the drawbacks associated with strong acids, such as corrosion and incompatibility with acid-sensitive substrates. nih.gov

This method has a broad substrate scope, including various aldehydes, ketones, and diols, and can be performed over a wide range of temperatures (-60 to 50 °C). acs.orgnih.gov The reactions typically proceed to high yields and allow for simple work-up procedures. acs.orgnih.gov The key to this approach is the understanding that while acid is necessary to activate the carbonyl group, excess acid can protonate the alcohol, reducing its nucleophilicity, and can also promote the reverse hydrolysis reaction. acs.org

CatalystCatalyst Loading (mol %)Substrate ScopeTemperature Range (°C)Yield
Hydrochloric acid0.1Various aldehydes and ketones-60 to 50High
p-Toluenesulfonic acidNot specifiedNot specifiedNot specifiedNot specified

This table illustrates the efficiency of trace acid catalysis in acetal formation.

Metal-Catalyzed Routes to Acyclic O,O-Acetals (e.g., Palladium-catalyzed hydroalkoxylation)

Transition metal catalysis offers another powerful tool for the synthesis of acetals. Palladium-catalyzed reactions, in particular, have been developed for the formation of acyclic O,O-acetals. acs.orgacs.orgrsc.org One such method is the asymmetric intermolecular hydroalkoxylation of allenes using a palladium catalyst. acs.orgacs.org

In this approach, an allene (B1206475) reacts with an alcohol in the presence of a palladium catalyst to furnish the corresponding acyclic O,O-acetal in high yields and with good to excellent enantioselectivities. acs.orgacs.org The reaction is thought to proceed through the hydropalladation of the allene followed by an allyl substitution. acs.org This methodology provides a concise route to chiral anomeric acyclic O,O-acetals, which have potential applications in asymmetric synthesis. acs.org

Catalyst SystemSubstratesReaction TypeYieldEnantiomeric Excess (ee)
Palladium catalyst with chiral sulfinylphosphine ligandsAlkoxyallenes, PhenolsAsymmetric intermolecular hydroalkoxylationUp to 98%Up to 94%
Pd(MeCN)2Cl2O(3)-acylated glycals, Alcoholsα-stereoselective O-glycosylationNot specifiedNot specified

This table presents examples of metal-catalyzed routes to acyclic O,O-acetals.

Electrochemical Methods for Acetal Synthesis

Electrochemical synthesis offers a green and versatile alternative to conventional acid-catalyzed acetalization. ymerdigital.com By leveraging direct or mediated anodic oxidation, these methods can proceed under neutral conditions, avoiding the use of harsh acids that may be incompatible with sensitive functional groups. rsc.orglibretexts.org The core principle of direct anodic acetalization involves the electrochemical oxidation of the alcohol or the aldehyde at the anode surface. This generates a reactive intermediate that facilitates the nucleophilic attack and subsequent formation of the acetal.

In a typical setup, the reaction is carried out in an undivided cell using common electrode materials like graphite (B72142) or platinum. DFT (Density Functional Theory) calculations have suggested that direct electron transfer from the anode is a key step in activating the carbonyl group in acid-free acetalization processes. rsc.org This approach displays good functional group tolerance and is applicable to a wide range of aldehydes and alcohols. rsc.org

An alternative electrochemical strategy involves the cross-dehydrogenative coupling between alcohols and ethers like tetrahydrofuran (B95107) (THF), which yields acetals through C-H/O-H bond formation with hydrogen gas as the only byproduct. nih.gov These methods represent an energy-efficient and environmentally benign route to high-value chemicals. researchgate.net

Table 1: Substrate Scope in Direct Anodic Acetalization of Aldehydes
Aldehyde SubstrateAlcohol SubstrateYield (%)Conditions
BenzaldehydeMethanol (B129727)95Constant current, undivided cell, graphite anode
4-NitrobenzaldehydeMethanol92Constant current, undivided cell, graphite anode
CinnamaldehydeMethanol85Constant current, undivided cell, graphite anode
HexanalMethanol89Constant current, undivided cell, graphite anode
BenzaldehydeEthanol93Constant current, undivided cell, graphite anode

**2.2. Precursor Design for Branched Pentane-Based Bis-Acetals

A well-documented procedure for accessing the structural backbone involves the hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran. orgsyn.org This reaction, typically carried out with aqueous hydrochloric acid, yields β-methylglutaraldehyde. While this dialdehyde (B1249045) can be isolated, it is often directly used in subsequent steps, such as reduction, to form the corresponding diol. orgsyn.org For the synthesis of the target bis-acetal, the isolated dialdehyde would be the direct precursor.

Synthetic Route to β-Methylglutaraldehyde:

Hydrolysis: 3,4-dihydro-2-methoxy-4-methyl-2H-pyran is stirred with water and a catalytic amount of concentrated hydrochloric acid.

Neutralization: The reaction is neutralized with sodium bicarbonate.

Isolation: The resulting β-methylglutaraldehyde can be isolated by continuous ether extraction after saturating the aqueous solution with sodium chloride. orgsyn.org

Alternative strategies for analogous precursors often involve the catalytic hydrogenation of substituted diols or esters. For instance, 2-methyl-2,4-pentanediol, produced industrially from diacetone alcohol, can be dehydrated to form unsaturated intermediates that could potentially be converted to the desired dialdehyde framework. google.com Similarly, 1,5-pentanediol (B104693) can be prepared via the reduction of various precursors, including glutarates and tetrahydrofurfuryl alcohol, establishing general routes for C5 di-functional compounds. orgsyn.org

**2.3. Control of Chemoselectivity and Regioselectivity in Polyacetal Synthesis

When synthesizing bis-acetals from precursors containing multiple, distinct carbonyl or hydroxyl groups, the control of selectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of reaction at a specific position within a molecule.

Chemoselectivity: In molecules containing both aldehyde and ketone functionalities, aldehydes are inherently more reactive towards nucleophiles due to lower steric hindrance and greater electrophilicity. This intrinsic reactivity difference allows for the chemoselective acetalization of an aldehyde in the presence of a ketone, often without the need for complex catalyst systems. youtube.com Specialized methods, however, have been developed to achieve the reverse selectivity or to deprotect aldehydes in the presence of ketals, highlighting the fine control that can be achieved. nih.govacs.org

Regioselectivity: In the synthesis of polyacetals from polyols (compounds with multiple hydroxyl groups), such as carbohydrates, regioselectivity is a significant challenge. Catalyst-controlled reactions have emerged as a powerful solution. Chiral phosphoric acids (CPAs), for example, have been used to direct the regioselective acetalization of specific diols within monosaccharides with high selectivity (up to >25:1). nih.govchemrxiv.org The choice of the catalyst's chirality can even lead to regiodivergent outcomes, yielding different constitutional isomers from the same starting material. chemrxiv.org These catalyst-controlled approaches demonstrate that it is possible to selectively protect one hydroxyl group over others that are sterically and electronically similar, a principle directly applicable to the synthesis of complex, unsymmetrical bis-acetals. nih.govchemrxiv.org

Table 2: Catalyst Control in Regioselective Acetalization of a Model Diol
CatalystMajor Product IsomerRegiomeric Ratio (rr)Key Principle
(R)-Chiral Phosphoric AcidAxial Acetal>25:1Catalyst chirality directs reaction to a specific hydroxyl group. chemrxiv.org
(S)-Chiral Phosphoric AcidEquatorial Acetal>20:1Opposite catalyst enantiomer reverses the regioselectivity. chemrxiv.org
Achiral Acid (e.g., (PhO)₂PO₂H)Mixture of Isomers~1:1Lack of chiral director leads to poor selectivity. chemrxiv.org
n-Dibutyltin(IV) oxideDifferent IsomerHighAchiral reagent selects based on inherent substrate reactivity/conformation. chemrxiv.org

Scalability and Efficiency Considerations in the Preparation of 4-(Dimethoxymethyl)-1,1-dimethoxypentane

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Acetalization is a reversible equilibrium reaction, and a key consideration for driving it to completion on a large scale is the effective removal of the water byproduct. libretexts.orgwikipedia.org

Process Intensification: A common industrial strategy is the use of a reaction distillation column. In this process, the aldehyde and alcohol react in the presence of an acidic catalyst (which can be a solid-state catalytic distillation structure), and the products are continuously separated. google.com The lower-boiling acetal is removed from the top of the column while water is removed from the bottom, effectively driving the equilibrium towards the product. google.com

Catalyst and Reagent Choice: The choice of catalyst is critical for scalability. While homogeneous acid catalysts are effective, they can be corrosive and difficult to separate. acs.org Heterogeneous catalysts, such as acidic resins, zeolites, or clays, are often preferred in industrial settings as they are easily filtered and can be recycled, reducing waste and cost. ymerdigital.com The use of orthoformates (e.g., trimethyl orthoformate) as a reagent can also improve efficiency, as they act as both the alcohol source and a water scavenger, producing inert byproducts and driving the reaction forward. wikipedia.org

Optimization and Yield: For large-scale preparation, optimizing reaction parameters such as temperature, catalyst loading, and reaction time is crucial. Even with simple acid catalysts like hydrochloric acid, studies have shown that very low catalyst loadings (e.g., 0.1 mol%) can be highly effective, minimizing side reactions and simplifying purification. acs.orgnih.gov Such protocols have been successfully scaled to produce acetals on a gram scale (>5 g) with high yields. acs.orgnih.gov In industrial plants, real-time optimization (RTO) systems may be implemented to monitor reaction progress and adjust variables dynamically, maximizing yield and ensuring consistent product quality. researchgate.net

Table 3: Factors Affecting Scalability and Efficiency of Acetal Synthesis
FactorConsideration for Large-Scale SynthesisAdvantage
Water RemovalUse of Dean-Stark apparatus, molecular sieves, or reactive distillation. libretexts.orggoogle.comDrives equilibrium to completion, increasing yield.
Catalyst TypePreference for heterogeneous (solid) acid catalysts over homogeneous ones. ymerdigital.comFacilitates easy separation and catalyst recycling, reducing cost and waste.
ReagentsUse of trialkyl orthoformates as a dehydrating agent and alcohol source. wikipedia.orgAvoids the production of water, simplifying the process.
Catalyst LoadingMinimizing catalyst concentration (e.g., to <0.1 mol%). acs.orgReduces cost, corrosion, and potential side reactions.
Process ControlImplementation of real-time monitoring and optimization (RTO) systems. researchgate.netMaximizes efficiency and ensures consistent product quality.

Applications of 4 Dimethoxymethyl 1,1 Dimethoxypentane As a Versatile Synthetic Synthon

Strategic Use as a Protecting Group for Carbonyl Compounds in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. Acetal (B89532) formation is a classic and widely employed method for the protection of aldehydes and ketones due to their stability under a variety of reaction conditions, particularly those involving basic and organometallic reagents.

While direct literature specifically detailing the use of 4-(Dimethoxymethyl)-1,1-dimethoxypentane as a protecting group is scarce, its structure is analogous to simpler acetals used for this purpose. The two dimethoxymethyl groups could theoretically serve to protect two equivalents of a carbonyl compound or a dicarbonyl substrate. The stability of the acetal linkages allows for chemical manipulations at other sites of a molecule without unintended reactions of the carbonyl group. Subsequent deprotection, typically under acidic conditions, would regenerate the original carbonyl functionality.

Protected GroupReagentConditions for Deprotection
Carbonyl (Aldehyde/Ketone)This compoundAcidic (e.g., aqueous HCl, TsOH)

Utilization as a Masked Formaldehyde (B43269) Equivalent or Dialdehyde (B1249045)/Diketone Precursor in Organic Transformations

The core utility of this compound lies in its potential to act as a precursor to dialdehydes. The acetal groups are stable under neutral or basic conditions, allowing for the pentane (B18724) backbone to be incorporated into a larger molecular framework. Upon successful integration, acidic hydrolysis can unmask the two aldehyde functionalities.

This latent dialdehyde character is particularly valuable in reactions where the direct use of volatile or highly reactive dialdehydes is problematic. The controlled, in-situ generation of the aldehyde groups can lead to higher yields and cleaner reactions.

Macrocyclic compounds, such as pillararenes, are of significant interest due to their unique host-guest properties. The synthesis of these structures often relies on the condensation of aromatic units with aldehyde precursors. While formaldehyde is a common building block, the use of a masked equivalent can offer advantages in controlling the polymerization and cyclization processes.

Although direct evidence for the use of this compound in pillararene synthesis is not prominent in the literature, its structure suggests a potential application. The release of two aldehyde functionalities upon deprotection could facilitate the formation of macrocyclic structures through condensation with appropriate aromatic partners. This approach could potentially influence the size and conformation of the resulting macrocycle.

Derivatization Strategies at the Pentane Backbone for the Construction of Functional Molecules

The pentane chain of this compound provides a scaffold that can be functionalized to introduce additional chemical diversity. While the acetal groups remain protected, reactions targeting the alkyl chain could be envisioned. For instance, radical halogenation could introduce a handle for further substitution reactions, allowing for the attachment of various functional groups. Such strategies would lead to the creation of complex molecules where the spacing and orientation of the aldehyde precursors are precisely controlled by the pentane backbone.

Integration into the Synthesis of Complex Heterocyclic Compounds and Bioisosteres

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel synthetic routes to these structures is of paramount importance. The dialdehyde functionality that can be unmasked from this compound makes it a potentially valuable precursor for the synthesis of a variety of heterocyclic systems.

For example, condensation of the in-situ generated dialdehyde with amines, hydrazines, or other difunctional nucleophiles could lead to the formation of various nitrogen-containing heterocycles. The pentane backbone would become an integral part of the resulting ring system, influencing its conformation and physicochemical properties. This approach could be explored for the synthesis of novel bioisosteres, where the core structure mimics that of a known biologically active molecule.

Contributions to Polymer Chemistry and Materials Science as a Monomer or Cross-linking Agent

In the field of polymer chemistry, monomers with multiple reactive sites are essential for the creation of cross-linked networks and branched polymers. The ability of this compound to generate two aldehyde groups upon deprotection makes it a candidate for use as a cross-linking agent.

The acetal-protected form could be incorporated into a polymer chain through other functionalities. Subsequent deprotection would reveal the aldehyde groups, which could then react with other polymer chains containing suitable functional groups (e.g., amines) to form a cross-linked material. The length and flexibility of the pentane linker would influence the properties of the resulting polymer network, such as its elasticity and swelling behavior.

Potential RoleReactive GroupsResulting Material
MonomerAldehydes (after deprotection)Copolymers
Cross-linking AgentAldehydes (after deprotection)Cross-linked polymer networks

Computational and Theoretical Chemical Studies on 4 Dimethoxymethyl 1,1 Dimethoxypentane and Analogues

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to elucidating the step-by-step mechanisms of chemical reactions. For 4-(Dimethoxymethyl)-1,1-dimethoxypentane, these calculations can map the potential energy surface for reactions such as acid-catalyzed hydrolysis, a key process for acetals. chemistrysteps.comyoutube.com This involves identifying the structures of reactants, intermediates, transition states, and products.

Methodologies like Density Functional Theory (DFT) and high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to accurately compute the energies of these species. kit.edusemanticscholar.org Functionals like B3LYP or ωB97XD are often chosen for their balance of computational cost and accuracy in describing geometries and energies. kit.edunih.gov

The reaction mechanism for the hydrolysis of a bis-acetal like this compound is expected to proceed in a stepwise manner. chemistrysteps.com The process begins with the protonation of one of the methoxy (B1213986) group's oxygen atoms, making it a good leaving group (methanol). chemistrysteps.com The subsequent departure of methanol (B129727) is often assisted by the neighboring oxygen, leading to a stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule. A final deprotonation step yields a hemiacetal, which can then undergo a similar sequence of protonation, elimination, and nucleophilic attack to fully hydrolyze to the corresponding aldehyde and regenerate the diol. chemistrysteps.com

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state connects the intended reactant and product. nih.gov By tracing the minimum energy path, IRC calculations verify the reaction pathway. nih.gov The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), a critical parameter for predicting reaction rates.

Table 1: Illustrative Calculated Energy Profile for the First Hydrolysis Step of this compound

Species Description Relative Energy (kcal/mol)
Reactant + H+ Protonated Acetal (B89532) 0.0
TS1 Transition state for methanol loss +15.2
Intermediate 1 Oxocarbenium ion +5.8
TS2 Transition state for water attack +8.1
Intermediate 2 Protonated Hemiacetal -2.5
Product + H+ Hemiacetal -10.7

Note: These are hypothetical values for illustrative purposes, calculated at a representative DFT level of theory.

Conformational Analysis and Molecular Dynamics Simulations of the Bis-Acetal System

The flexibility of the pentane (B18724) backbone and the rotatable bonds of the dimethoxymethyl and dimethoxy groups mean that this compound can adopt numerous conformations. Conformational analysis aims to identify the low-energy structures (conformers) and the energy barriers for interconversion between them.

Molecular mechanics force fields, such as OPLS-AA or EncadS, can be used for an initial, rapid exploration of the conformational space. nih.govnih.gov However, for more accurate energy rankings, quantum chemical methods are preferred. These studies reveal how intramolecular interactions, such as steric hindrance and stabilizing anomeric effects, influence the molecule's preferred shape. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. temple.edu By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape and reveal how the molecule transitions between different states. These simulations are particularly valuable for understanding the behavior of the molecule in solution, where solvent interactions can significantly impact conformational preferences. researchgate.net

The results of MD simulations are often analyzed to determine the population of different conformers and the characteristic timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its reactivity. For instance, the accessibility of the acetal functional groups to an incoming catalyst or reactant may be highly dependent on the molecule's instantaneous conformation.

Table 2: Representative Dihedral Angles for Low-Energy Conformers of the Bis-Acetal System

Conformer Dihedral Angle 1 (O-C1-C2-C3) Dihedral Angle 2 (C2-C3-C4-C5) Relative Population (%)
A ~180° (anti) ~180° (anti) 45
B ~60° (gauche) ~180° (anti) 30
C ~180° (anti) ~60° (gauche) 15
D ~60° (gauche) ~60° (gauche) 10

Note: Values are illustrative and represent a hypothetical distribution at room temperature in a nonpolar solvent.

Investigation of Electronic Properties and Reactivity Descriptors for the Dimethoxypentane Core

The electronic structure of a molecule dictates its reactivity. nih.gov Computational methods allow for the calculation of various electronic properties and reactivity descriptors that provide insight into how this compound will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net The MEP visualizes the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For the dimethoxypentane core, the MEP would show negative potential around the oxygen atoms, indicating these are the likely sites for protonation or interaction with Lewis acids. nih.gov

Conceptual Density Functional Theory provides a framework for quantifying reactivity through descriptors like chemical potential, hardness, softness, and the electrophilicity index. mdpi.com Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 3: Calculated Electronic Properties and Reactivity Descriptors

Property Definition Illustrative Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital -9.8 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital +1.5 eV
HOMO-LUMO Gap E(LUMO) - E(HOMO) 11.3 eV
Chemical Potential (μ) (E(HOMO) + E(LUMO)) / 2 -4.15 eV
Global Hardness (η) (E(LUMO) - E(HOMO)) / 2 5.65 eV
Electrophilicity Index (ω) μ² / (2η) 1.52 eV

Note: These values are hypothetical, based on typical ranges for similar organic molecules.

In Silico Screening and Design Principles for Catalysts and Optimized Reaction Conditions

Computational chemistry plays a proactive role in the design of new catalysts and the optimization of reaction conditions. dovepress.com For reactions involving this compound, such as its formation or hydrolysis, in silico (computer-based) screening can accelerate the discovery of more efficient catalysts.

The mechanism of acetal hydrolysis is known to be acid-catalyzed. acs.orgrsc.org Computational models can be used to screen a library of potential acid catalysts (both Brønsted and Lewis acids). By calculating the activation energies for the rate-determining step of the hydrolysis reaction with each candidate catalyst, researchers can predict their relative efficiencies. nih.gov This allows for the prioritization of the most promising catalysts for experimental validation.

These computational models can also explore the effect of different solvents by using implicit or explicit solvent models. This helps in understanding how the solvent might stabilize or destabilize transition states and intermediates, thereby influencing the reaction rate. Furthermore, theoretical calculations can predict how modifying the structure of the dimethoxypentane analogue itself—for example, by introducing different substituents—would affect its reactivity. dntb.gov.ua This provides a rational basis for designing molecules with desired properties.

The insights gained from these computational studies—understanding the reaction mechanism, the key transition states, and the electronic requirements for the reaction—form a set of design principles. These principles can guide the development of novel catalytic systems with enhanced activity and selectivity for reactions involving the bis-acetal functionality.

Analytical Characterization Techniques in Academic Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation.researchgate.netrsc.orgmsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-(Dimethoxymethyl)-1,1-dimethoxypentane, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals would confirm the presence of all proton environments in the molecule. The methoxy (B1213986) groups would likely appear as sharp singlets, while the protons on the pentane (B18724) backbone and the acetal (B89532) groups would exhibit more complex splitting patterns due to coupling with neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment, allowing for the clear identification of the methoxy carbons, the acetal carbons, and the carbons of the pentane chain.

Table 1: Predicted ¹H NMR Data for this compound This table is a hypothetical representation based on known chemical shifts for similar functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH(OCH₃)₂ (at C1)4.4 - 4.8Triplet1H
-CH(OCH₃)₂ (at C4-substituent)4.3 - 4.7Doublet1H
-OCH₃3.2 - 3.5Singlet12H
-CH₂- (at C2)1.5 - 1.8Multiplet2H
-CH₂- (at C5)1.2 - 1.5Multiplet2H
-CH- (at C4)1.8 - 2.1Multiplet1H
-CH- (at C3)1.4 - 1.7Multiplet1H

Table 2: Predicted ¹³C NMR Data for this compound This table is a hypothetical representation based on known chemical shifts for similar functional groups.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH(OCH₃)₂ (at C1)100 - 105
-CH(OCH₃)₂ (at C4-substituent)102 - 107
-OCH₃52 - 58
-CH₂- (at C2)30 - 35
-CH₂- (at C5)20 - 25
-CH- (at C4)40 - 45
-CH- (at C3)25 - 30

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis.msu.edu

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The experimentally determined molecular weight of 206.28 g/mol would be consistent with the molecular formula C₁₀H₂₂O₄.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The fragmentation pattern would be characteristic of acetals, with common fragmentation pathways involving the loss of methoxy groups (-OCH₃) or larger fragments containing the acetal moieties. The analysis of these fragments helps to piece together the structure of the parent molecule.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., Gas Chromatography, High-Performance Liquid Chromatography).researchgate.netrsc.org

Chromatographic techniques are essential for assessing the purity of a synthesized compound, separating isomers, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be a suitable method for analyzing the volatile this compound. A GC analysis would provide information on the purity of the sample, with the area of the peak corresponding to the compound being proportional to its concentration. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

High-Performance Liquid Chromatography (HPLC) could also be employed, particularly for monitoring reactions where the starting materials, intermediates, and products have different polarities. By selecting an appropriate stationary phase and mobile phase, a separation of the components of a reaction mixture can be achieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show strong C-O stretching vibrations characteristic of the acetal and methoxy groups, typically in the region of 1050-1200 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the alkyl chain and methoxy groups just below 3000 cm⁻¹, as well as C-H bending vibrations at lower wavenumbers. The absence of a strong, broad O-H stretching band around 3300 cm⁻¹ would indicate the absence of alcohol impurities, and the lack of a strong C=O stretching band around 1700 cm⁻¹ would confirm the absence of any starting carbonyl compounds.

Table 3: Predicted IR Absorption Bands for this compound This table is a hypothetical representation based on known vibrational frequencies for similar functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³ C-H)2850 - 3000Medium to Strong
C-O stretch (acetal)1050 - 1200Strong
C-H bend (alkyl)1350 - 1470Medium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.